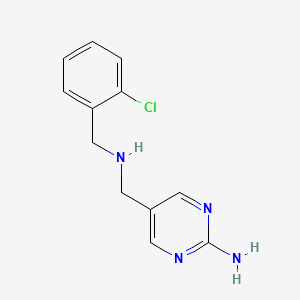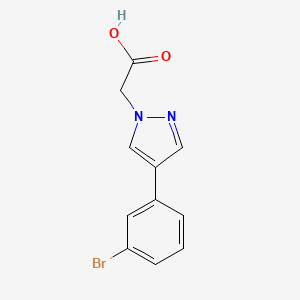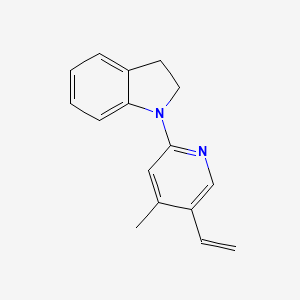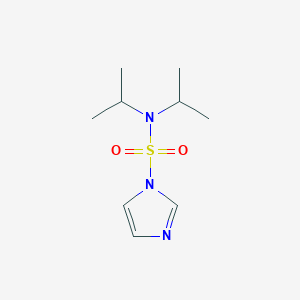
1-(4-Chloro-5-hydroxybenzofuran-3-yl)-2-methylpropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-5-hydroxybenzofuran-3-yl)-2-methylpropan-1-one is a chemical compound known for its unique structure and reactivity It is a derivative of benzofuran, characterized by the presence of a chloro and hydroxy group on the benzofuran ring, along with a methylpropanone side chain
準備方法
The synthesis of 1-(4-Chloro-5-hydroxybenzofuran-3-yl)-2-methylpropan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzofuran Ring: The initial step involves the cyclization of appropriate precursors to form the benzofuran ring.
Introduction of Chloro and Hydroxy Groups: Chlorination and hydroxylation reactions are carried out to introduce the chloro and hydroxy groups at the desired positions on the benzofuran ring.
Attachment of the Methylpropanone Side Chain: The final step involves the addition of the methylpropanone side chain through a Friedel-Crafts acylation reaction.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
化学反応の分析
1-(4-Chloro-5-hydroxybenzofuran-3-yl)-2-methylpropan-1-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a hydroxybenzofuran derivative.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like ammonia or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
1-(4-Chloro-5-hydroxybenzofuran-3-yl)-2-methylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-(4-Chloro-5-hydroxybenzofuran-3-yl)-2-methylpropan-1-one involves its interaction with specific molecular targets and pathways. The chloro and hydroxy groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
1-(4-Chloro-5-hydroxybenzofuran-3-yl)-2-methylpropan-1-one can be compared with other benzofuran derivatives, such as:
1-(4-Chloro-5-hydroxybenzofuran-3-yl)ethanone: Similar structure but with an ethanone side chain instead of methylpropanone.
1-(4-Chloro-5-hydroxybenzofuran-3-yl)propan-1-one: Similar structure but with a propanone side chain.
特性
分子式 |
C12H11ClO3 |
|---|---|
分子量 |
238.66 g/mol |
IUPAC名 |
1-(4-chloro-5-hydroxy-1-benzofuran-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C12H11ClO3/c1-6(2)12(15)7-5-16-9-4-3-8(14)11(13)10(7)9/h3-6,14H,1-2H3 |
InChIキー |
XIDBVGUPBKLVFE-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(=O)C1=COC2=C1C(=C(C=C2)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


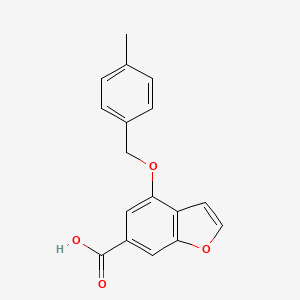
![N-Isopropyl-1-(7-oxo-6,7-dihydrothiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B11805389.png)


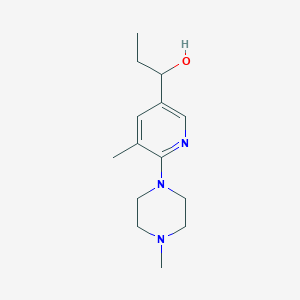
![2-(3,5-Dichlorophenyl)-6-ethylbenzo[d]thiazole](/img/structure/B11805407.png)
